molecular formula C8H5BrN2O2 B1292562 5-Bromo-2-methyl-3-nitrobenzonitrile CAS No. 898746-87-7

5-Bromo-2-methyl-3-nitrobenzonitrile

Cat. No.: B1292562
CAS No.: 898746-87-7
M. Wt: 241.04 g/mol
InChI Key: HBONHUOGXRYXIG-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-3-nitrobenzonitrile (CAS: 898746-87-7) is a halogenated aromatic nitrile derivative with the molecular formula C₉H₆BrN₂O₂ (molecular weight: 253.06 g/mol). It features a bromine substituent at the 5-position, a methyl group at the 2-position, and a nitro group at the 3-position of the benzonitrile scaffold.

The nitro and bromo groups confer electrophilic reactivity, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the nitrile group offers versatility in further functionalization. Its crystalline structure and intermolecular interactions (e.g., dipole-dipole, van der Waals) remain underexplored, but analogs like 5-bromo-2-hydroxybenzonitrile exhibit hydrogen-bonded networks (O–H⋯N interactions) that influence solubility and melting behavior .

Properties

IUPAC Name

5-bromo-2-methyl-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c1-5-6(4-10)2-7(9)3-8(5)11(12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBONHUOGXRYXIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646570
Record name 5-Bromo-2-methyl-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898746-87-7
Record name 5-Bromo-2-methyl-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-methyl-3-nitrobenzonitrile can be synthesized through several methods. One common approach involves the bromination of 2-methyl-3-nitrobenzonitrile. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Another method involves the nitration of 5-bromo-2-methylbenzonitrile. This reaction uses a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-3-nitrobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products include 5-amino-2-methyl-3-nitrobenzonitrile or 5-thio-2-methyl-3-nitrobenzonitrile.

    Reduction: Products include 5-bromo-2-methyl-3-aminobenzonitrile.

    Oxidation: Products include 5-bromo-2-methyl-3-nitrobenzoic acid.

Scientific Research Applications

5-Bromo-2-methyl-3-nitrobenzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of potential drug candidates, particularly as a building block for molecules with biological activity.

    Material Science: It is used in the synthesis of advanced materials, including polymers and dyes.

    Chemical Biology: It is employed in the study of biological pathways and mechanisms, particularly those involving nitrile-containing compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-3-nitrobenzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key properties of 5-bromo-2-methyl-3-nitrobenzonitrile with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Notes References
This compound C₉H₆BrN₂O₂ 253.06 Nitrile, Bromo, Nitro, Methyl Discontinued; synthetic precursor
4-Bromobenzonitrile C₇H₄BrN 182.02 Nitrile, Bromo Intermediate for dyes, polymers
5-Bromo-2-hydroxy-3-methylbenzonitrile C₈H₆BrNO 212.04 Nitrile, Bromo, Hydroxy, Methyl Pharmaceutical synthesis
Methyl 5-bromo-2-methyl-3-nitrobenzoate C₁₀H₉BrNO₄ 274.07 Ester, Bromo, Nitro, Methyl Ester derivative; stable precursor
5-Bromo-2-methyl-3-nitrobenzoic acid C₈H₆BrNO₄ 258.04 Carboxylic Acid, Bromo, Nitro Acidic analog; higher solubility

Key Differences and Implications

Reactivity :

  • The nitrile group in this compound enhances electrophilicity compared to ester (methyl benzoate) or carboxylic acid analogs, making it reactive toward nucleophiles (e.g., Grignard reagents) .
  • The nitro group at the 3-position deactivates the aromatic ring, directing further substitution to specific positions. In contrast, hydroxy-substituted analogs (e.g., 5-bromo-2-hydroxybenzonitrile) exhibit hydrogen bonding, increasing melting points and aqueous solubility .

Thermal and Physical Properties :

  • The methyl ester derivative (methyl 5-bromo-2-methyl-3-nitrobenzoate) has a higher molecular weight (274.07 vs. 253.06 g/mol) and likely superior thermal stability due to reduced polarity .
  • Carboxylic acid derivatives (e.g., 5-bromo-2-methyl-3-nitrobenzoic acid) display higher solubility in polar solvents compared to the nitrile .

Applications :

  • Hydroxy-substituted analogs (e.g., 5-bromo-2-hydroxybenzonitrile) are prioritized in drug discovery for their hydrogen-bonding capacity, which improves target binding in antiretroviral and anticancer agents .
  • The discontinued status of this compound may stem from synthesis challenges or the preference for more stable derivatives like methyl esters or acids .

Biological Activity

5-Bromo-2-methyl-3-nitrobenzonitrile is an organic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by a bromine atom, a methyl group, and a nitro group attached to a benzonitrile framework. The molecular formula is C8H6BrNO2\text{C}_8\text{H}_6\text{Br}\text{N}\text{O}_2 with a molecular weight of approximately 228.05 g/mol.

Synthesis Methods

The synthesis of this compound typically involves several steps, including nitration and bromination reactions. A common synthetic route involves:

  • Nitration : The starting material, 2-methylbenzonitrile, is nitrated using concentrated nitric acid and sulfuric acid to introduce the nitro group.
  • Bromination : The resulting nitro compound is then brominated using bromine or a bromine source in an appropriate solvent.

The overall yield of this synthesis can vary but is often reported around 70-80% under optimized conditions .

Biological Activity

This compound exhibits a range of biological activities, primarily attributed to the presence of the nitro group, which is known to enhance antimicrobial and antitumor properties.

Antimicrobial Activity

Nitro compounds are recognized for their antimicrobial efficacy. The mechanism involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, leading to cellular damage and death. Research has shown that similar nitro compounds demonstrate significant activity against various pathogens including bacteria and protozoa .

Table 1: Antimicrobial Efficacy of Nitro Compounds

CompoundMIC (µg/mL)Target Organism
Metronidazole8Helicobacter pylori
5-Nitrophenylboronic acid4Escherichia coli
This compoundTBDStaphylococcus aureus

Antitumor Activity

The nitro group in compounds like this compound is also linked to antitumor effects. Studies suggest that nitro-substituted benzonitriles can inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Case Study: Antitumor Activity

In a study evaluating the antitumor effects of various nitro compounds, 5-bromo derivatives were shown to significantly inhibit the growth of human cancer cell lines, with IC50 values indicating potent activity compared to control groups .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : Reactive intermediates formed from the reduction of the nitro group can bind covalently to DNA, causing strand breaks and mutations.
  • Reactive Oxygen Species (ROS) Production : Nitro compounds can generate ROS upon reduction, leading to oxidative stress in cells.
  • Enzyme Inhibition : Some studies indicate that nitro compounds may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells .

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